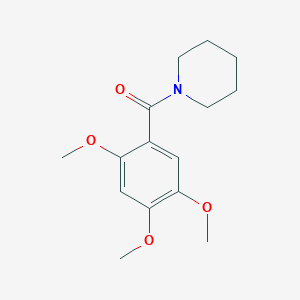

1-(2,4,5-trimethoxybenzoyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-(2,4,5-Trimethoxybenzoyl)piperidine often involves complex chemical reactions that aim to introduce specific functional groups or structural frameworks. For example, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] demonstrates the intricate steps involved in creating compounds with central nervous system activity potential (Bauer et al., 1976). Another example includes the synthesis of 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, which further illustrates the complexity and creativity in synthesizing novel heterocycles with biological importance (Thimmegowda et al., 2009).

Molecular Structure Analysis

The analysis of molecular structures, particularly through techniques such as X-ray crystallography, provides crucial insights into the three-dimensional configuration and potential reactivity of chemical compounds. For instance, crystal structure studies have elucidated the formation and structural characterization of novel bioactive molecules (Thimmegowda et al., 2009), demonstrating the importance of structural analysis in understanding compound properties and interactions.

Chemical Reactions and Properties

The chemical reactions involving 1-(2,4,5-Trimethoxybenzoyl)piperidine derivatives can reveal much about their reactivity and potential applications. For example, the synthesis and evaluation of novel 4-(4-fluorobenzoyl)piperidine derivatives as mixed 5-HT1A/5-HT2A/D2 receptor ligands (Diouf et al., 1999) showcase the compound's ability to interact with biological receptors, indicating its chemical reactivity and potential for further exploration in pharmacological contexts.

Applications De Recherche Scientifique

Antihistaminic and Antiserotonin Properties

1-(2,4,5-trimethoxybenzoyl)piperidine has been studied for its antihistaminic and antiserotonin properties. Research indicates that compounds like cyproheptadine, which share structural similarities, demonstrate significant antihistaminic and antiserotonin actions. These actions include the capacity to antagonize the vasodepressor effects of histamine and the ability to block the vasopressor actions of serotonin in various experimental models (Stone et al., 1961).

Anti-Pneumocystis Carinii Activity

The compound has been associated with anti-Pneumocystis carinii activity. Studies on similar compounds with a 1,4-piperazinediyl moiety have shown high inhibitory concentration values, indicating significant activity against Pneumocystis carinii. This suggests potential applications in the treatment of pneumonia caused by Pneumocystis jirovecii (Cushion et al., 2004).

Central Nervous System Agents

Research on spiro[isobenzofuran-1(3H),4'-piperidines], which are structurally related, indicates potential applications as central nervous system agents. Such compounds have shown marked inhibition of tetrabenazine-induced ptosis, suggesting their usefulness in treating CNS disorders (Bauer et al., 1976).

Sigma Receptor Ligands

1-(2,4,5-trimethoxybenzoyl)piperidine may be relevant in the development of sigma receptor ligands. Spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], similar in structure, have shown high affinity and selectivity for sigma(1) receptors, indicating potential applications in neurological research and drug development (Maier & Wünsch, 2002).

Cannabinoid Receptor Antagonists

Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which have structural similarities to 1-(2,4,5-trimethoxybenzoyl)piperidine, have been studied as cannabinoid receptor antagonists. This suggests potential applications in developing pharmacological probes and therapeutic agents to counteract the effects of cannabinoids (Lan et al., 1999).

Cocrystals with Dicarboxylic Acids

The compound may have applications in crystal engineering, as studies on cocrystals of similar drugs with 1,4-dicarboxylic acids have been conducted. These cocrystals can potentially improve the solubility and dissolution rate of drugs, which is beneficial for enhancing oral bioavailability (Remenar et al., 2003).

Mixed Receptor Ligands

Research on 4-(4-fluorobenzoyl)piperidine derivatives, related to 1-(2,4,5-trimethoxybenzoyl)piperidine, indicates their potential as mixed serotonin/dopamine receptor ligands. These compounds display high affinities for central serotonin receptors, combined with moderate dopamine receptor affinities, suggesting applications in the development of atypical antipsychotics (Diouf et al., 1999).

Mécanisme D'action

While the specific mechanism of action for “1-(2,4,5-trimethoxybenzoyl)piperidine” is not explicitly mentioned in the search results, piperidine derivatives have been found to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties are responsible for most of the mechanistic approach of piperine in various diseases .

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propriétés

IUPAC Name |

piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-18-12-10-14(20-3)13(19-2)9-11(12)15(17)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMYCGJILIGPTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)N2CCCCC2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B5517075.png)

![methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5517085.png)

![3-{[rac-(1S,5R)-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5517097.png)

![9-hydroxy-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5517107.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517108.png)

![N-[3-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B5517123.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5517127.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)benzamide](/img/structure/B5517135.png)

![(4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5517139.png)

![2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5517158.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5517178.png)